2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide
Description
The compound 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide features a benzothiazole core substituted with:
- A 2-acetamido group at position 2.
- A 6-carboxamide group at position 6, linked to a branched chain containing a 1H-indol-3-yl moiety via a 1-methylethyl (isopropyl) group.
This structure combines the benzothiazole scaffold—a privileged structure in medicinal chemistry—with indole, a heterocycle prevalent in bioactive molecules.
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-acetamido-N-[1-(1H-indol-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H20N4O2S/c1-12(9-15-11-22-17-6-4-3-5-16(15)17)23-20(27)14-7-8-18-19(10-14)28-21(25-18)24-13(2)26/h3-8,10-12,22H,9H2,1-2H3,(H,23,27)(H,24,25,26) |
InChI Key |
DIXCJJRHFKLUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the indole moiety and the acetylamino group. Common reagents used in these reactions include acetic anhydride, indole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
Biological Activity
The compound 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.41 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, linked to a benzothiazole core.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.
- Research Findings : In animal models, administration of the compound resulted in improved cognitive functions in models of neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Effective against S. aureus (MIC) | |
| Neuroprotective | Improves cognitive functions |
Table 2: Comparison with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-(acetylamino)-N~6~-[...]-carboxamide | Yes | Yes | Yes |
| Compound A | Moderate | No | No |
| Compound B | High | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
